molecular formula C19H24N2O4 B2963024 Ethyl 3-amino-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}benzoate CAS No. 899374-50-6

Ethyl 3-amino-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}benzoate

Cat. No.: B2963024
CAS No.: 899374-50-6
M. Wt: 344.411
InChI Key: XNQNCEBHTAYDQX-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}benzoate is a benzoate ester derivative featuring a 3-amino-4-substituted-amino aromatic core. Its structure includes a 3,4-dimethoxyphenethylamino group at the 4-position of the benzoate ring, which confers unique steric and electronic properties. The compound’s molecular formula is C₁₉H₂₃N₂O₄ (calculated from IUPAC name), with a molecular weight of approximately 343.40 g/mol.

Biological Activity

Ethyl 3-amino-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}benzoate, also known by its CAS number 899374-50-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H32N2O4C_{24}H_{32}N_{2}O_{4}, with a molecular weight of approximately 412.52 g/mol. The structure features a benzoate moiety substituted with an amino group and a dimethoxyphenyl ethyl group, which may contribute to its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures demonstrate significant antioxidant properties, which may help protect cells from oxidative stress.
  • Anti-inflammatory Effects : The presence of amino and aromatic groups in the structure is often associated with anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties : Related compounds have shown promise in neuroprotection, possibly by modulating pathways associated with neuronal survival and apoptosis.

In Vitro Studies

A study conducted on related compounds indicated that this compound might enhance cell viability under oxidative stress conditions. In L6 myoblast cells exposed to hypoxia, treatment with similar benzoate derivatives improved cellular viability and reduced markers of oxidative damage such as protein oxidation and malondialdehyde levels .

Case Studies

  • Cell Viability Assays : In experiments where cells were treated with varying concentrations of the compound (e.g., 500 µM and 1,000 µM), significant increases in cell viability were observed after exposure to hypoxic conditions. The results showed a notable decrease in protein carbonyl content, indicating protective effects against oxidative damage .
  • Antioxidant Enzyme Activity : The treatment was associated with increased levels of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, suggesting that this compound may enhance the cellular antioxidant defense system .

Data Table

Study Concentration (µM) Cell Viability Increase (%) Protein Carbonyl Decrease (%) Antioxidant Enzyme Increase
Hypoxia Exposure5005% (24h), 6% (48h)12.45% (24h), 50% (48h)SOD & GPx levels increased
Hypoxia Exposure10006% (12h), 5% (24h), 20% (48h)19.33% (12h), 30.2% (24h), 69% (48h)Enhanced antioxidative response

Q & A

Q. Basic: What are the common synthetic routes for Ethyl 3-amino-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}benzoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Step 1: React 3,4-dimethoxyphenethylamine with a benzoate ester precursor (e.g., ethyl 3-amino-4-fluorobenzoate) in ethanol under reflux, using glacial acetic acid as a catalyst .
  • Step 2: Optimize reaction time (4–6 hours) and temperature (45–60°C) to minimize byproducts.
  • Step 3: Monitor reaction progress via TLC (hexane/EtOH, 1:1) .
  • Yield Improvement: Use excess amine (1.2–1.5 equiv.) and inert atmosphere to prevent oxidation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
Ethyl 3-amino-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}benzoate (Target) C₁₉H₂₃N₂O₄ ~343.40 3,4-Dimethoxyphenethylamino Discontinued commercial product; potential intermediate in alkaloid synthesis
Ethyl 3-amino-4-(tert-butylamino)benzoate C₁₃H₂₀N₂O₂ 236.31 tert-Butylamino Higher lipophilicity (XLogP3: 2.4); used in pharmaceutical research
Ethyl 4-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate C₁₈H₁₉FN₂O₅S 394.42 Fluorophenyl, methylsulfonyl Sulfonamide functionality may enhance metabolic stability; no reported bioactivity
Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]benzoate C₁₃H₂₀N₂O₃ 252.31 Ethyl, 2-hydroxyethyl Polar hydroxyethyl group increases solubility; applications in dye or polymer chemistry
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ 285.34 Benzamide, 3,4-dimethoxyphenethyl Melting point: 90°C; synthesized via benzoyl chloride and phenethylamine reaction
USP Verapamil Related Compound B C₂₆H₃₆N₂O₄·HCl 477.05 Multiple 3,4-dimethoxyphenyl, nitrile Pharmacopeial standard; structural mimic of calcium channel blockers

Structural and Functional Insights

Substituent Effects on Lipophilicity: The 3,4-dimethoxyphenethylamino group in the target compound enhances lipophilicity compared to polar substituents like hydroxyethyl (e.g., Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]benzoate, ). This property may influence membrane permeability in biological systems. The tert-butylamino analog () exhibits higher XLogP3 (2.4), suggesting even greater hydrophobicity, which could impact drug absorption and distribution.

Synthetic Pathways :

  • The synthesis of Rip-B () involves a straightforward amidation reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine. A similar approach might apply to the target compound, substituting benzoyl chloride with an appropriate benzoate ester derivative.

Crystallographic Data: A related dimethoxyphenyl-containing ammonium chloride () crystallizes in a monoclinic system (space group P21/c), with unit cell parameters a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å. Such data highlight the structural rigidity imparted by aromatic and ammonium groups, which may correlate with the target compound’s stability.

Properties

IUPAC Name

ethyl 3-amino-4-[2-(3,4-dimethoxyphenyl)ethylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-4-25-19(22)14-6-7-16(15(20)12-14)21-10-9-13-5-8-17(23-2)18(11-13)24-3/h5-8,11-12,21H,4,9-10,20H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQNCEBHTAYDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCCC2=CC(=C(C=C2)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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